REACTION_CXSMILES
|
[OH-].[Na+].[O:3]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:14]([O:16]C)=[O:15])[CH:11]=[N:12][CH:13]=2)=[CH:4]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CO>[O:3]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:14]([OH:16])=[O:15])[CH:11]=[N:12][CH:13]=2)=[CH:4]1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C=1C=C(C=NC1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 2 hours and 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the obtained residue
|
Type
|
FILTRATION
|
Details
|
the solid substance was collected by filtration
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C=1C=C(C=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |